

## Structural Basis of PBRM1-BD2-IN-1 Selectivity: A Technical Guide

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Compound of Interest		
Compound Name:	Pbrm1-BD2-IN-1	
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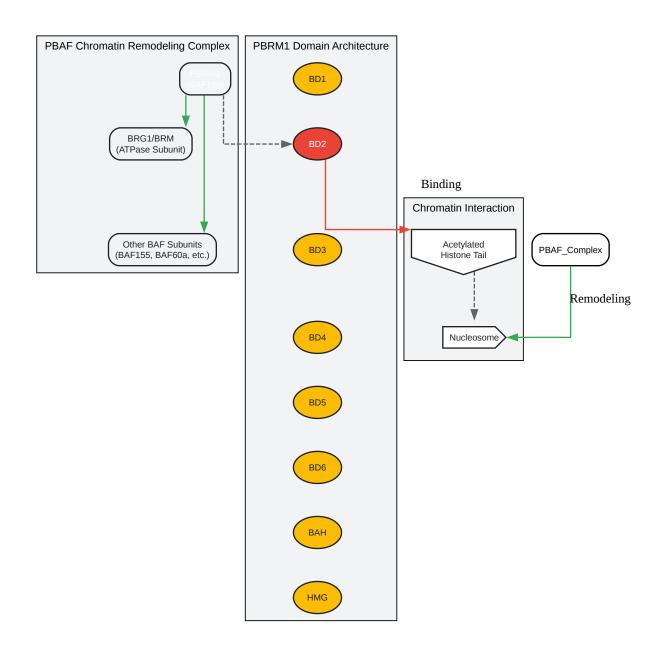
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular underpinnings of the selectivity of **PBRM1-BD2-IN-1**, a selective inhibitor of the second bromodomain of Polybromo-1 (PBRM1). PBRM1 is a key component of the PBAF chromatin remodeling complex and its dysregulation is implicated in various cancers.[1] Understanding the selective inhibition of its bromodomains is crucial for the development of targeted therapeutics.

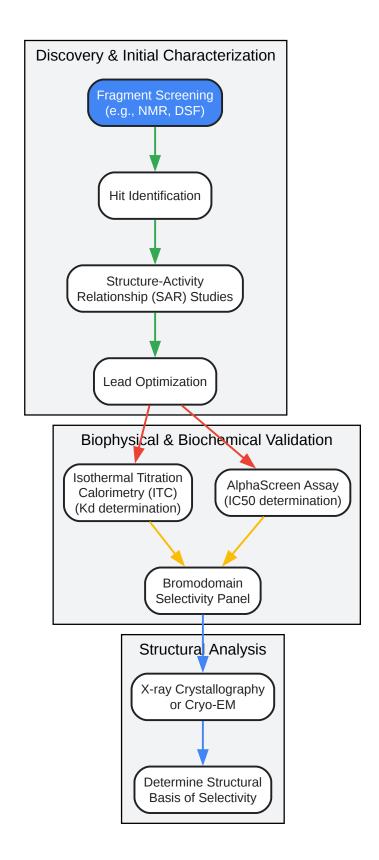
# Core Concept: The PBAF Chromatin Remodeling Complex and the Role of PBRM1

PBRM1 is a subunit of the PBAF (PBRM1-BRG1/BRM-associated factors) complex, which is a member of the ATP-dependent SWI/SNF chromatin remodeling complex family.[1] This complex plays a critical role in regulating gene expression by altering chromatin structure. PBRM1 is unique as it contains six bromodomains, which are protein modules that recognize and bind to acetylated lysine residues on histone tails, thereby targeting the PBAF complex to specific genomic loci. The second bromodomain, PBRM1-BD2, is a key driver for the association of the PBAF complex with chromatin.[1]

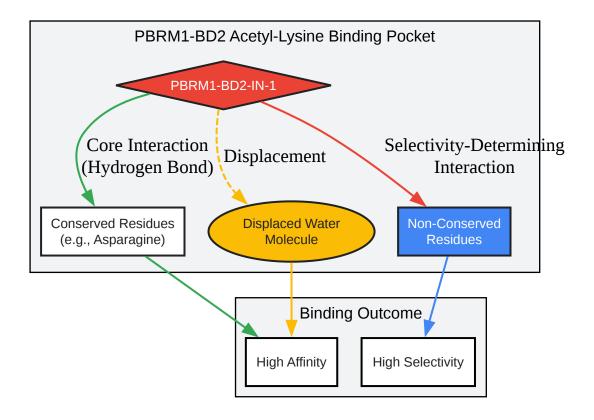












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## References

- 1. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
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